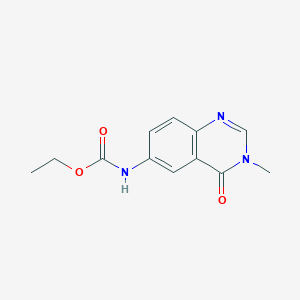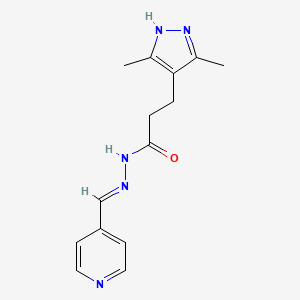![molecular formula C20H27N3O3 B5531525 8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531525.png)
8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The chemical compound "8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one" belongs to a class of compounds known for their potential pharmacological properties. These compounds are characterized by their unique spirocyclic structure, incorporating elements of quinoline and diazaspiro[4.5]decan-2-one frameworks.
Synthesis Analysis
Synthesis of this compound and related structures typically involves the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction. This method allows for the creation of a diverse array of derivatives by altering the substituents on the spirocyclic core or the quinoline moiety, facilitating the exploration of structure-activity relationships (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of these compounds, as determined by X-ray crystallography, reveals a spirocyclic system that incorporates a quinoline unit and a 1-oxa-3,8-diazaspiro[4.5]decan-2-one skeleton. This configuration is crucial for their biological activity and interaction with biological targets (Fun et al., 2011).
Chemical Reactions and Properties
These compounds exhibit a range of chemical behaviors based on their functional groups. For instance, the presence of the dihydroquinoline and diazaspiro[4.5]decan-2-one units affects their reactivity towards nucleophiles and electrophiles, as well as their acid-base properties. The chemical versatility of these compounds is demonstrated by their participation in reactions such as the Ritter reaction, which can further modify the spirocyclic core (Rozhkova et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-21-15-20(26-19(21)25)9-13-22(14-10-20)12-8-18(24)23-11-4-6-16-5-2-3-7-17(16)23/h2-3,5,7H,4,6,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMAUGGBNQBGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)CCC(=O)N3CCCC4=CC=CC=C43)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5531460.png)
![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5531468.png)
![N'-[4-(dipropylamino)benzylidene]-2-iodobenzohydrazide](/img/structure/B5531481.png)
![(3R*,4R*)-1-[(2-methoxyquinolin-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5531485.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5531512.png)
![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5531520.png)
![N-ethyl-3-isopropyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5531529.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5531534.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5531548.png)
![2-[(3-bromobenzyl)thio]-N'-(2-methoxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B5531553.png)

